N2-isobutyl-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-isobutyl-5-nitropyrimidine-2,4-diamine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its molecular formula C8H13N5O2 and a molecular weight of 211.225.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-isobutyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of pyrimidine derivatives followed by the introduction of an isobutyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent alkylation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-isobutyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitro group to an amine group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N2-isobutyl-5-nitropyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N2-isobutyl-5-nitropyrimidine-2,4-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-isobutyl-5-nitropyrimidine-2,4-diamine include:
- N2-isobutyl-N4-(4-methyl-2-phenylthiazol-5-yl)methylpyrimidine-2,4-diamine
- N4-(5-(3-bromophenyl)thiazol-2-yl)methyl-N2-isobutylpyrimidine-2,4-diamine
Uniqueness
This compound is unique due to its specific structural features, such as the nitro group and isobutyl substitution, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-5(2)3-10-8-11-4-6(13(14)15)7(9)12-8/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSSNHODSRFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C(=N1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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